molecular formula C13H18N2S B14386569 1,3,4-Thiadiazole, 2,3-dihydro-2,2-dimethyl-3-(1-methylethyl)-5-phenyl- CAS No. 90057-72-0

1,3,4-Thiadiazole, 2,3-dihydro-2,2-dimethyl-3-(1-methylethyl)-5-phenyl-

Cat. No.: B14386569
CAS No.: 90057-72-0
M. Wt: 234.36 g/mol
InChI Key: XUVHSKXUHBXKON-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole, 2,3-dihydro-2,2-dimethyl-3-(1-methylethyl)-5-phenyl- is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is of significant interest due to its diverse range of applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Thiadiazole, 2,3-dihydro-2,2-dimethyl-3-(1-methylethyl)-5-phenyl- typically involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. The reaction conditions often require the presence of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazole, 2,3-dihydro-2,2-dimethyl-3-(1-methylethyl)-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted thiadiazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,4-Thiadiazole, 2,3-dihydro-2,2-dimethyl-3-(1-methylethyl)-5-phenyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound exhibits antimicrobial, antifungal, and antiviral properties, making it a valuable candidate for biological studies.

    Medicine: It has potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: It is used in the development of agrochemicals, dyes, and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,3,4-Thiadiazole, 2,3-dihydro-2,2-dimethyl-3-(1-methylethyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In medicinal applications, it may interact with cellular receptors or enzymes to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: The parent compound with a similar ring structure but without the additional substituents.

    2,5-Dimethyl-1,3,4-thiadiazole: A derivative with methyl groups at the 2 and 5 positions.

    5-Phenyl-1,3,4-thiadiazole: A derivative with a phenyl group at the 5 position.

Uniqueness

1,3,4-Thiadiazole, 2,3-dihydro-2,2-dimethyl-3-(1-methylethyl)-5-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

90057-72-0

Molecular Formula

C13H18N2S

Molecular Weight

234.36 g/mol

IUPAC Name

2,2-dimethyl-5-phenyl-3-propan-2-yl-1,3,4-thiadiazole

InChI

InChI=1S/C13H18N2S/c1-10(2)15-13(3,4)16-12(14-15)11-8-6-5-7-9-11/h5-10H,1-4H3

InChI Key

XUVHSKXUHBXKON-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(SC(=N1)C2=CC=CC=C2)(C)C

Origin of Product

United States

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